WHI-P180 hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Es hat in der wissenschaftlichen Forschung, insbesondere in den Bereichen Biologie und Medizin, ein bedeutendes Potenzial gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Janex 3 Hydrochlorid beinhaltet die Reaktion von 4-(3-Hydroxyphenyl)amino-6,7-dimethoxychinazolin mit Salzsäure. Die Reaktionsbedingungen umfassen typischerweise eine kontrollierte Temperatur und einen pH-Wert, um die Bildung des Hydrochloridsalzes zu gewährleisten .

Industrielle Produktionsmethoden

Die industrielle Produktion von Janex 3 Hydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Verwendung von industriellen Reaktoren und die präzise Kontrolle der Reaktionsbedingungen, um eine hohe Ausbeute und Reinheit der Verbindung zu gewährleisten .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Janex 3 hydrochloride involves the reaction of 4-(3-hydroxyphenyl)amino-6,7-dimethoxyquinazoline with hydrochloric acid. The reaction conditions typically include a controlled temperature and pH to ensure the formation of the hydrochloride salt .

Industrial Production Methods

Industrial production of Janex 3 hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the compound .

Analyse Chemischer Reaktionen

Arten von Reaktionen

Janex 3 Hydrochlorid durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Es kann unter bestimmten Bedingungen oxidiert werden, um Chinazolinderivate zu bilden.

Reduktion: Reduktionsreaktionen können seine funktionellen Gruppen verändern, was zu verschiedenen Derivaten führt.

Substitution: Substitutionsreaktionen können an den Amino- oder Hydroxylgruppen auftreten, was zu verschiedenen substituierten Produkten führt.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Als Reduktionsmittel werden Natriumborhydrid und Lithiumaluminiumhydrid verwendet.

Substitution: Substitutionsreaktionen beinhalten oft Reagenzien wie Alkylhalogenide und Acylchloride.

Hauptprodukte, die gebildet werden

Wissenschaftliche Forschungsanwendungen

Janex 3 Hydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen:

Chemie: Es wird als Werkzeugverbindung verwendet, um die Kinasehemmung und Signaltransduktionswege zu untersuchen.

Biologie: Es wird in der Forschung zur Zellsignalisierung eingesetzt, insbesondere in Studien, die RET-, KDR- und EGFR-Kinasen betreffen.

Medizin: Janex 3 Hydrochlorid wird wegen seiner potenziellen therapeutischen Anwendungen bei Krankheiten wie Krebs und Autoimmunerkrankungen untersucht.

Industrie: Es wird bei der Entwicklung neuer Medikamente und Therapeutika eingesetzt.

Wirkmechanismus

Janex 3 Hydrochlorid entfaltet seine Wirkung durch die Hemmung der Aktivität mehrerer Kinasen, darunter RET, KDR und EGFR. Diese Kinasen sind an verschiedenen zellulären Prozessen wie Zellwachstum, Differenzierung und Überleben beteiligt. Durch die Hemmung dieser Kinasen kann Janex 3 Hydrochlorid Signaltransduktionswege modulieren, was zu veränderten zellulären Reaktionen führt .

Wissenschaftliche Forschungsanwendungen

Cancer Research

WHI-P180 has been extensively studied for its potential in cancer therapy due to its ability to inhibit multiple kinases involved in tumor growth and metastasis. For instance, it has shown effectiveness against RET-positive cancers, where RET signaling plays a crucial role in tumorigenesis. The compound's low IC50 values (e.g., 5 nM for RET) indicate its potency as an anti-cancer agent .

Inflammation Studies

Research indicates that WHI-P180 can inhibit IgE-mediated mast cell responses, which are pivotal in allergic reactions and inflammation. In murine models, WHI-P180 administration significantly reduced vascular hyperpermeability induced by IgE/antigen interactions, showcasing its potential in treating allergic conditions .

Protein Synthesis Regulation

Recent studies have highlighted WHI-P180's role in enhancing protein synthesis through its interaction with ribosomes. It is suggested that WHI-P180 facilitates ribosome association with the endoplasmic reticulum, thereby promoting efficient protein translation, particularly for large proteins like collagen. This function underscores its relevance in studies focused on extracellular matrix components and tissue engineering .

Case Study 1: Cancer Cell Line Studies

In vitro experiments using various cancer cell lines demonstrated that treatment with WHI-P180 led to significant apoptosis and reduced proliferation rates. For example, a study involving RET-positive thyroid cancer cells showed that WHI-P180 effectively inhibited cell growth and induced programmed cell death, validating its potential as a targeted therapy for specific cancer types .

Case Study 2: Allergic Response Model

In a controlled study using a murine model of passive cutaneous anaphylaxis, researchers administered WHI-P180 to evaluate its effects on vascular permeability during an allergic reaction. The results indicated that WHI-P180 significantly inhibited the vascular leakage associated with IgE-mediated responses, suggesting its utility in developing treatments for allergic diseases .

Data Table: Inhibitory Potency of this compound

| Kinase Target | IC50 Value |

|---|---|

| Rearranged during transfection | 5 nM |

| Kinase insert domain receptor | 66 nM |

| Epidermal growth factor receptor | 4 μM |

| Janus kinase 3 | Not specified |

| Cyclin-dependent kinase 2 | Not specified |

Wirkmechanismus

Janex 3 hydrochloride exerts its effects by inhibiting the activity of multiple kinases, including RET, KDR, and EGFR. These kinases are involved in various cellular processes such as cell growth, differentiation, and survival. By inhibiting these kinases, Janex 3 hydrochloride can modulate signal transduction pathways, leading to altered cellular responses .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Janus-Kinase-3-Inhibitoren: Diese Inhibitoren zielen auf die Janus-Kinase-Familie ab und werden zur Behandlung von Autoimmunerkrankungen eingesetzt.

EGFR-Inhibitoren: Verbindungen wie Gefitinib und Erlotinib zielen auf den epidermalen Wachstumsfaktor-Rezeptor ab und werden in der Krebstherapie eingesetzt.

Einzigartigkeit

Janex 3 Hydrochlorid ist einzigartig aufgrund seines Multi-Kinase-Hemmungsprofils, das RET, KDR und EGFR mit hoher Spezifität anvisiert. Diese Breitbandhemmung macht es zu einem wertvollen Werkzeug in der Forschung und potenziellen therapeutischen Anwendungen .

Biologische Aktivität

WHI-P180 hydrochloride, also known as Janex 3 hydrochloride, is a multi-kinase inhibitor that has garnered attention for its potential therapeutic applications in various diseases, particularly cancer and autoimmune disorders. This article delves into the compound's biological activity, including its biochemical properties, cellular effects, molecular mechanisms, and research findings.

This compound exhibits significant inhibitory activity against several kinases:

| Kinase | IC50 (nM) |

|---|---|

| RET | 5 |

| KDR | 66 |

| EGFR | 4000 |

| Cdk2 | 1000 |

The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, showcasing WHI-P180's potency against RET and KDR compared to EGFR and Cdk2 .

2. Cellular Effects

This compound has been shown to effectively inhibit IgE-mediated mast cell responses. In experimental models, it significantly reduced vascular hyperpermeability induced by IgE/antigen interactions. This effect was observed in murine models of passive cutaneous anaphylaxis when administered at doses of 25 mg/kg .

3. Molecular Mechanism

The action of WHI-P180 involves multiple mechanisms:

- Kinase Inhibition : It binds to and inhibits various kinases involved in cell signaling pathways critical for proliferation and survival.

- Gene Expression Modulation : The compound alters gene expression patterns associated with inflammation and immune responses .

- Temporal Dynamics : The elimination half-life in CD-1 mice is less than 10 minutes following intravenous, intraperitoneal, or oral administration, indicating rapid metabolism and clearance from the body.

A. Case Studies

Several studies have investigated the efficacy of WHI-P180 in different contexts:

- Cancer Research : In vitro studies demonstrated that WHI-P180 could inhibit tumor cell proliferation in various cancer cell lines by targeting RET and KDR signaling pathways.

- Autoimmune Disorders : The compound's ability to modulate mast cell activity suggests potential applications in treating allergic reactions and autoimmune conditions .

B. Comparative Analysis with Similar Compounds

WHI-P180 is compared with other kinase inhibitors:

| Compound | Target Kinases | IC50 (nM) |

|---|---|---|

| WHI-P180 | RET, KDR, EGFR | 5, 66, 4000 |

| Gefitinib | EGFR | ~1000 |

| Erlotinib | EGFR | ~1000 |

WHI-P180's unique profile as a multi-kinase inhibitor allows it to affect multiple pathways simultaneously, which may enhance its therapeutic potential compared to single-target inhibitors like gefitinib .

5. Conclusion

This compound represents a promising compound in the field of pharmacology due to its potent inhibitory effects on key kinases involved in cancer progression and immune responses. Its rapid metabolism and broad-spectrum kinase inhibition make it a valuable tool for further research into targeted therapies for cancer and autoimmune diseases.

Future studies should focus on elucidating the long-term effects of WHI-P180 in vivo and exploring its potential in combination therapies to enhance efficacy while minimizing side effects.

Eigenschaften

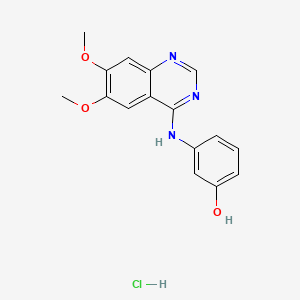

IUPAC Name |

3-[(6,7-dimethoxyquinazolin-4-yl)amino]phenol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3.ClH/c1-21-14-7-12-13(8-15(14)22-2)17-9-18-16(12)19-10-4-3-5-11(20)6-10;/h3-9,20H,1-2H3,(H,17,18,19);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJLLZROGIFJFJJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C2C(=C1)C(=NC=N2)NC3=CC(=CC=C3)O)OC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.77 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.